molecular formula C7H12F2 B14621649 1,1-Diethyl-2,2-difluorocyclopropane CAS No. 59987-84-7

1,1-Diethyl-2,2-difluorocyclopropane

Cat. No.: B14621649
CAS No.: 59987-84-7
M. Wt: 134.17 g/mol
InChI Key: YPYDTMYYWLTFDS-UHFFFAOYSA-N
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Description

1,1-Diethyl-2,2-difluorocyclopropane (CAS 59987-84-7) is a high-value, fluorinated synthetic building block of significant interest in advanced chemical research and development. Its molecular formula is C 7 H 12 F 2 and it has a molecular weight of 134.17 g/mol . Compounds featuring the 1,1-difluorocyclopropane motif are highly prized in medicinal chemistry, agrochemical, and materials science due to the profound effects of fluorine substitution on a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and overall bioavailability . The combination of the strained cyclopropane ring and the gem-difluoromethylene group makes this compound a versatile precursor for various synthetically useful ring-opening and functionalization reactions, enabling access to a wider array of complex fluorine-containing structures . This product is provided strictly For Research Use Only. It is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and operating within a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59987-84-7

Molecular Formula

C7H12F2

Molecular Weight

134.17 g/mol

IUPAC Name

1,1-diethyl-2,2-difluorocyclopropane

InChI

InChI=1S/C7H12F2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3

InChI Key

YPYDTMYYWLTFDS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1(F)F)CC

Origin of Product

United States

Synthetic Methodologies for 1,1 Difluorocyclopropane Derivatives

Difluorocarbene-Mediated Cyclopropanation Strategies

The primary and most direct route to 1,1-difluorocyclopropane derivatives is the [2+1] cycloaddition of a difluorocarbene species with an alkene. Difluorocarbene (:CF2) is a reactive intermediate that can be generated from a variety of precursors through several distinct methods.

Classical Difluorocarbene Sources and Protocols

Historically, several reliable methods for generating difluorocarbene have been established and are still in use today. These classical approaches often involve harsh reaction conditions but are effective for a range of substrates.

The dehydrohalogenation of halodifluoromethanes, such as chlorodifluoromethane (B1668795) (CHClF2) or dibromodifluoromethane (B1204443) (CHBrF2), provides a direct route to difluorocarbene. This method typically involves the use of a strong base to abstract a proton, followed by the elimination of a halide ion.

Dibromodifluoromethane has been shown to be a suitable source of difluorocarbene, particularly for electron-rich alkenes. nih.gov However, it often yields low results with electron-deficient alkenes. nih.gov One approach involves the reduction of dibromodifluoromethane with zinc dust. nih.gov Another method utilizes triphenylphosphine, which reacts with dibromodifluoromethane to form a phosphonium (B103445) salt that subsequently decomposes to generate difluorocarbene. nih.gov

AlkeneReagent SystemProductYield (%)
α-MethylstyreneCHBrF2, Zn, I21,1-Difluoro-2-methyl-2-phenylcyclopropane-
TetramethylethyleneCHBrF2, PPh31,1-Difluoro-2,2,3,3-tetramethylcyclopropane-

Data compiled from available research literature.

The thermal decomposition of sodium halodifluoroacetates is a widely employed method for generating difluorocarbene. Sodium chlorodifluoroacetate (ClCF2CO2Na) has been a common reagent in this regard. nih.gov The process involves heating the salt, typically in a high-boiling solvent like diglyme, which leads to decarboxylation and the formation of a halodifluoromethyl anion, which then eliminates a halide ion to give difluorocarbene. nih.gov

A significant drawback of using sodium chlorodifluoroacetate is the high temperature required for decomposition, often around 180-190 °C. nih.gov Furthermore, the salt is notoriously hygroscopic, making it difficult to handle. nih.gov

In contrast, sodium bromodifluoroacetate (BrCF2CO2Na) has emerged as a superior alternative. nih.govorganic-chemistry.org It decomposes at a lower temperature and is not hygroscopic, making it easier to handle and often leading to higher yields under milder conditions. nih.govorganic-chemistry.org A comparative study on the difluorocyclopropanation of 1,1-diphenylethene highlighted the superior efficiency of the bromo-analog. nih.govbeilstein-journals.org

AlkeneReagentTemperature (°C)Time (h)ProductYield (%)
1,1-DiphenyletheneClCF2CO2Na18031,1-Difluoro-2,2-diphenylcyclopropane65
1,1-DiphenyletheneBrCF2CO2Na15011,1-Difluoro-2,2-diphenylcyclopropane>99

Data from a comparative study on halodifluoroacetate reagents. nih.govbeilstein-journals.org

The use of sodium bromodifluoroacetate has been successfully applied to a wide range of alkenes, including alkyl- and aryl-substituted alkenes, allyl alcohol esters, and α,β-unsaturated esters, with reported yields often in the range of 93–99%. nih.gov

Organometallic compounds have also been developed as effective precursors for difluorocarbene. Phenyl(trifluoromethyl)mercury (PhHgCF3), often referred to as Seyferth's reagent, is a stable, crystalline solid that generates difluorocarbene under mild, non-basic conditions. nih.gov The decomposition is typically induced by the addition of sodium iodide in a solvent like benzene (B151609) at reflux. nih.gov This method is advantageous as it is effective for both electron-rich and electron-poor alkenes. nih.gov

Trimethyl(trifluoromethyl)tin (Me3SnCF3) is another organometallic precursor that can generate difluorocarbene. nih.gov This can be achieved either through thermal decomposition at high temperatures (140–150 °C) or, more conveniently, through iodide ion-induced decomposition at a lower temperature (around 85 °C). nih.gov

AlkeneReagent SystemProductYield (%)
Cyclohexene (B86901)PhHgCF3, NaI7,7-Difluoronorcarane85
StyreneMe3SnCF3, NaI1,1-Difluoro-2-phenylcyclopropane70

Representative yields from organometallic difluorocarbene precursors.

Advanced Difluorocarbene Generation Systems

To overcome some of the limitations of classical methods, such as harsh reaction conditions, advanced systems for difluorocarbene generation have been developed.

Photochemical methods offer a mild alternative for generating difluorocarbene. Difluorodiazirine is a convenient photochemical precursor that readily decomposes upon photolysis to yield difluorocarbene and nitrogen gas. nih.gov This method is particularly useful for mechanistic studies. nih.gov In addition to photolysis, difluorodiazirine can also generate difluorocarbene through pyrolysis at temperatures above 165 °C, leading to good yields of difluorocyclopropanes. nih.gov However, a significant drawback of difluorodiazirine is its explosive nature. nih.gov

AlkeneMethodProductYield (%)
(Z)-2-ButenePhotolysis of Difluorodiazirinecis-1,1-Difluoro-2,3-dimethylcyclopropane-
CyclohexenePyrolysis of Difluorodiazirine7,7-DifluoronorcaraneGood

Illustrative examples of difluorocyclopropanation using difluorodiazirine.

Thermal Decomposition of Hexafluoropropylene Oxide (HFPO)

The thermal decomposition of hexafluoropropylene oxide (HFPO) serves as a direct method for generating difluorocarbene (:CF₂), a key intermediate for the synthesis of 1,1-difluorocyclopropane derivatives. When heated to temperatures above 150°C, HFPO undergoes a cycloreversion reaction to yield trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and difluorocarbene. wikipedia.org This process provides a source of :CF₂ for subsequent reactions in situ.

The primary decomposition pathway is understood to be: CF₃CFCF₂O → CF₃C(O)F + :CF₂ wikipedia.orgpolyu.edu.hk

Theoretical studies on the reaction mechanism and kinetics have further elucidated the decomposition pathways, confirming that the formation of difluorocarbene and trifluoroacetyl fluoride is a major route. polyu.edu.hkresearchgate.net The difluorocarbene generated through this thermolytic process is electrophilic and can readily react with various alkenes via a [2+1] cycloaddition to form the corresponding 1,1-difluorocyclopropane ring system. chemours.com The high temperatures required, however, can limit the applicability of this method to thermally stable substrates.

Silyl-Based Difluorocarbene Reagents (e.g., Ruppert-Prakash Reagent (TMSCF₃), Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA))

Silyl-based reagents have become indispensable for the generation of difluorocarbene under milder conditions compared to high-temperature pyrolysis, significantly broadening the scope of difluorocyclopropanation reactions.

Ruppert-Prakash Reagent (TMSCF₃)

Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is one of the most convenient and widely used precursors for difluorocarbene. enamine.netdigitellinc.com The decomposition of TMSCF₃ to generate :CF₂ is typically initiated by a nucleophilic activator, such as a fluoride source or an iodide salt. cas.cnresearchgate.net The trifluoromethyl anion intermediate formed upon activation is unstable and extrudes a fluoride ion to release difluorocarbene. cas.cn

Common activators include sodium iodide (NaI) and non-metallic fluoride sources like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). cas.cnacs.org The use of these activators allows the reaction to proceed at significantly lower temperatures, often ranging from room temperature to around 80°C, making the protocol suitable for thermally sensitive substrates. cas.cn For alkenes that exhibit lower reactivity, a "slow addition protocol" has been developed, where the Ruppert-Prakash reagent is added gradually to maintain a low concentration of the reactive carbene, which can improve yields and minimize side reactions. enamine.net

The general applicability of this method is demonstrated by its successful use with a wide variety of both electron-rich and electron-poor alkenes. cas.cn Continuous flow technology has also been applied to this reaction, allowing for controlled, safe, and scalable synthesis of difluorocyclopropanes. organic-chemistry.orgnih.gov

Table 1: Examples of Difluorocyclopropanation using TMSCF₃/NaI System Data sourced from Angew. Chem. Int. Ed. 2011, 50, 7153 –7157. cas.cn

Alkene Substrate Reaction Temperature (°C) Yield of 1,1-Difluorocyclopropane (%)
Styrene 65 92
4-Methylstyrene 65 95
4-Chlorostyrene 65 88
1-Octene 65 75
(E)-4-Octene 65 80
Cyclohexene 65 72

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

TFDA (FSO₂CF₂CO₂Si(CH₃)₃) is another powerful silyl-based reagent known for its high efficiency in generating difluorocarbene, particularly for the cyclopropanation of unreactive, electron-deficient alkenes. enamine.net This colorless liquid reagent is thermally labile and decomposes to produce difluorocarbene, trimethylsilyl fluorosulfate, and carbon dioxide. enamine.netacs.org

The reactivity of TFDA is comparable to, and in some cases exceeds, that of other potent difluorocarbene precursors. For instance, it has been successfully used to cyclopropanate challenging substrates like n-butyl acrylate (B77674) in good yields. acs.orgresearchgate.net A related reagent, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), also exhibits similar high reactivity under specific high-concentration and high-temperature conditions. acs.org

Phase-Transfer Catalysis in Difluorocyclopropanation

Phase-transfer catalysis (PTC) provides a valuable technique for conducting reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of cyclopropanation, PTC is often used to generate carbenes at the interface of the two phases.

While the generation of difluorocarbene from chlorodifluoromethane (CHClF₂) using a strong base like NaOH or KOH under PTC conditions is generally considered ineffective for the cyclopropanation of alkenes, alternative PTC strategies have been developed. beilstein-journals.org One such method involves the reaction of gem-difluoroolefins with chloroform (B151607) in a biphasic system consisting of 40% aqueous NaOH and an organic solvent. beilstein-journals.orgnih.gov A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the reaction. Although this approach does not involve the direct generation and addition of difluorocarbene, it employs dichlorocarbene (B158193) (:CCl₂) in a PTC-mediated pathway to construct the desired gem-difluorocyclopropane ring system from a difluorinated precursor. beilstein-journals.orgnih.gov

Mechanistic Investigations of Carbene Addition to Alkenes

The addition of difluorocarbene (:CF₂) to alkenes to form 1,1-difluorocyclopropanes is a well-studied reaction with distinct mechanistic features. Difluorocarbene is a singlet carbene, a state in which the two non-bonding electrons are spin-paired in the same orbital. This electronic configuration is stabilized by the lone pairs on the adjacent fluorine atoms through π-donation into the empty p-orbital of the carbene carbon. beilstein-journals.orgcas.cn

Despite this stabilization, the strong electron-withdrawing inductive effect of the two fluorine atoms renders the carbene carbon electrophilic. cas.cnnih.gov The reaction with an alkene proceeds as a concerted, stereospecific [2+1] cycloaddition. This means that the stereochemistry of the starting alkene is preserved in the resulting cyclopropane (B1198618) product; a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product.

The electrophilic nature of difluorocarbene dictates its reactivity profile with different alkenes. Electron-rich alkenes, which possess higher electron density in their π-bond, react more readily with :CF₂ than electron-deficient alkenes. cas.cn This reactivity trend is a hallmark of the interaction between a high-energy, electron-deficient carbene and the nucleophilic π-system of the alkene.

Non-Carbene Based Synthetic Routes to 1,1-Difluorocyclopropanes

While carbene-based methods are dominant, several non-carbene strategies have been developed to access 1,1-difluorocyclopropanes, often providing routes to structures that are difficult to obtain via carbene chemistry.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involve the formation of the three-membered ring from a linear precursor containing all the necessary atoms. A classic approach is the intramolecular Wurtz-type reaction (also known as the Freund reaction), where a 1,3-dihalo-2,2-difluoropropane is treated with a reducing metal, such as zinc dust, to effect cyclization. researchgate.net

Another example, though lower yielding, is the reaction between phenylacetonitrile (B145931) and 1,2-dibromo-1,1-difluoroethane (B1630539) using sodium amide as a base, which results in the formation of a 1,1-difluoro-2-phenylcyclopropane-2-carbonitrile. beilstein-journals.orgnih.gov These methods rely on the formation of a new carbon-carbon bond within a single molecule to close the ring.

Nucleophilic Fluorination Approaches

An alternative to building the fluorinated ring from acyclic precursors is to introduce the fluorine atoms onto a pre-formed cyclopropane ring. This approach is particularly useful for synthesizing derivatives with functional groups that might not be compatible with the conditions of carbene generation. beilstein-journals.orgnih.gov

Nucleophilic fluorination typically involves the reaction of a 1,1-dihalocyclopropane, most commonly a 1,1-dichlorocyclopropane, with a suitable nucleophilic fluoride source. researchgate.net Reagents such as silver fluoride (AgF) have been used to achieve this halogen exchange (Halex) reaction, replacing the chlorine atoms with fluorine to yield the target 1,1-difluorocyclopropane. researchgate.net This strategy decouples the ring formation from the fluorination step, offering a distinct synthetic pathway to the desired products.

Michael-Induced Ring Closure (MIRC) Methods

Although less common than carbene-based approaches, Michael-Induced Ring Closure (MIRC) represents a viable non-carbene pathway for the synthesis of 1,1-difluorocyclopropane derivatives. nih.govresearchgate.net This strategy typically involves the Michael addition of a nucleophile to an appropriately substituted electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring.

One documented protocol for preparing 2,2-difluorocyclopropanecarboxylic acid derivatives involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate. nih.gov This initial addition is followed by a radical cyclization initiated by triethylborane (B153662) (Et₃B), which culminates in the formation of the desired difluorocyclopropane ring system. nih.gov

More recent investigations have focused on developing enantioselective MIRC reactions to access chiral fluorinated cyclopropanes. acs.org An initial approach utilized a Michael-initiated ring closure with a Reformatsky enolate derived from ethyl dibromofluoroacetate and α,β-unsaturated electrophiles. acs.orgacs.org While this reaction proceeded effectively, it yielded modest to good diastereoselectivities. acs.orgacs.org Further explorations with other fluorinated nucleophiles, including those based on oxazolidinones, resulted in similar selectivity levels. acs.orgnih.gov

Stereoselective Synthesis of 1,1-Difluorocyclopropane Systems

The development of methods to control the stereochemistry of 1,1-difluorocyclopropane systems is crucial, given their application in medicinal chemistry. researchgate.net Strategies to obtain these compounds as single enantiomers include asymmetric cyclopropanation, the use of chiral auxiliaries, and enzymatic resolutions. nih.govbeilstein-journals.org

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation aims to create chiral cyclopropane rings directly in an enantioselective manner. wiley-vch.de This remains a challenging area, particularly for difluorocyclopropanation, which is less developed compared to asymmetric epoxidation. nih.govbeilstein-journals.org

One approach involves the use of transition metal catalysts with chiral ligands. For instance, cobalt catalysts have been used with gem-dichloroalkanes as carbene precursors for the asymmetric cyclopropanation of alkenes, achieving high levels of enantioselectivity for various substituted alkenes. dicp.ac.cn While not specific to difluorocarbenes, this demonstrates a viable strategy for non-stabilized carbenes. Rhodium-catalyzed cyclopropanation of fluorinated alkenes with diazo reagents has also been explored to generate enantioenriched fluorinated cyclopropanes. acs.orgnih.gov

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed. wikipedia.org

In the context of 1,1-difluorocyclopropane synthesis, chiral auxiliaries can be attached to the substrate to guide the diastereoselective formation of the cyclopropane ring. For example, N-acylimidazolidinone chiral auxiliaries have been used in diastereoselective difluorocyclopropanation reactions. nih.gov Another strategy involved preparing bicyclobutanes where a methyl ester was replaced by a chiral auxiliary to access enantiomerically pure materials. acs.orgnih.gov This method allowed for the preparation of the target cyclopropanes in good yields (66% and 72%), and a subsequent separation and saponification sequence yielded both enantiomers of the final product with high enantiomeric excess (99:1 er for both). acs.orgnih.gov

Enzyme-Catalyzed Functional Group Interconversions

Enantioselective functional group interconversions on existing prochiral or racemic difluorocyclopropane scaffolds provide an important alternative for accessing enantiomerically pure compounds. nih.govbeilstein-journals.org Enzyme-catalyzed reactions, known for their high selectivity, are particularly well-suited for this purpose. beilstein-journals.org

Key reactions include the enzyme-catalyzed formation and hydrolysis of esters. nih.govbeilstein-journals.org The first example of an enzymatic resolution in this class was reported by Itoh et al., who used a lipase (B570770) from Alcaligenes sp. to hydrolyze the prochiral diacetate of cis-1,2-bis-(hydroxymethyl)-3,3-difluorocyclopropane. This process yielded the corresponding monoacetate with an enantiomeric excess greater than 99%. beilstein-journals.org

Another example involves the synthesis of the separate enantiomers of 2,2-difluoro-1-aminocyclopropanecarboxylic acid. beilstein-journals.org In this synthesis, lipase-catalyzed methods were employed for the asymmetric transesterification of a prochiral diol and the deacetylation of a prochiral diacetate, producing the key chiral monoacetate intermediates. beilstein-journals.org Furthermore, microorganisms such as Rhodococcus sp. AJ270, which contain effective nitrile hydratase–amidase systems, have been used for the enantioselective biotransformations of geminally difluorinated cyclopropanecarbonitriles and amides. beilstein-journals.org

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metals play a pivotal role in modern asymmetric synthesis. rsc.org Several transition metal-catalyzed approaches have been developed for the stereoselective synthesis of 1,1-difluorocyclopropanes.

Rhodium-Catalyzed Reactions : Dirhodium catalysts are effective for the enantioselective synthesis of difluoromethylated cyclopropanes. acs.org Depending on the specific substrates and diazo reagents used, catalysts such as Hashimoto's Rh₂(S)-TCPTTL)₄ or Davies' Rh₂((S)-BTPCP)₄ have proven to be highly efficient, providing the desired cyclopropane derivatives with high enantioselectivities. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for the ring-opening functionalization of gem-difluorocyclopropanes. rsc.org While many of these reactions focus on derivatization, they can be adapted for asymmetric synthesis by employing chiral ligands, enabling regio- and chemoselective C–F bond functionalization. rsc.orgrsc.org

Ruthenium-Catalyzed Reactions : A catalytic enantioselective method for accessing disubstituted gem-difluorocyclopropanes was achieved through the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. nih.gov This reaction uses a Noyori-Ikariya (p-cymene)-ruthenium(II) complex with a chiral diamine ligand, affording cis-gem-difluorocyclopropyl esters with moderate to high enantioselectivity (66–99% ee). nih.gov

The table below summarizes key findings in transition metal-catalyzed asymmetric synthesis of these systems.

Catalyst SystemReaction TypeSubstratesEnantioselectivity (ee)Reference
Rh₂(S)-TCPTTL)₄ / Rh₂((S)-BTPCP)₄CyclopropanationFluorinated alkenes, Diazo reagentsHigh nih.gov
Noyori-Ikariya Ru(II) ComplexTransfer Hydrogenationgem-Difluorocyclopropenyl esters66-99% nih.gov

Derivatization and Functional Group Transformations on Existing 1,1-Difluorocyclopropane Scaffolds

gem-Difluorocyclopropanes are kinetically stable under many reaction conditions, allowing for a wide range of functional group transformations on the existing scaffold. beilstein-journals.org These compounds can undergo reactions such as thermal rearrangements, as well as carbocation, carbanion, and radical chemistry. nih.govbeilstein-journals.org

Ring-opening reactions are a particularly useful class of transformations, as they provide access to various linear and branched monofluoroalkenes. rsc.orgresearchgate.net Transition metal catalysis, especially with palladium, has been extensively studied for ring-opening/cross-coupling reactions that proceed via the cleavage of a single C–F bond. rsc.orgresearchgate.net For instance, a palladium-catalyzed ring-opening reaction of gem-difluorocyclopropanes with indoles has been developed, providing linear-selective fluoroallyl products in high yields under base-free conditions. rsc.org

Functional groups on the cyclopropane ring can also be modified. For example, a difluorocyclopropyl derivative bearing an ester and an aryl iodide was subjected to standard Sonogashira and Suzuki cross-coupling conditions to modify the aryl group. acs.org The ester motif on the same molecule was also readily converted into an alcohol or an amide, demonstrating the scaffold's compatibility with common synthetic transformations. acs.org

Reactivity and Mechanistic Studies of 1,1 Difluorocyclopropane Derivatives

Ring-Opening Transformations of the Cyclopropane (B1198618) Core

The inherent reactivity of the gem-difluorocyclopropane core is dominated by ring-opening transformations. These reactions are driven by the release of significant ring strain and are heavily influenced by the electronic effects of the geminal fluorine atoms. beilstein-journals.orgresearchgate.net The strategic cleavage of the cyclopropane's C-C bonds provides a powerful method for synthesizing a diverse range of fluorinated organic molecules. researchgate.net

Influence of Ring Strain and Fluorine Substituents on C-C Bond Lability

The cyclopropane ring in 1,1-Diethyl-2,2-difluorocyclopropane is inherently unstable due to significant angle strain. The introduction of two geminal fluorine atoms further increases this instability. Compared to a simple cyclopropane, which has a ring-strain energy of approximately 27.1 kcal/mol, the energy for a gem-difluorocyclopropane is considerably higher, estimated at 42.4 kcal/mol. rsc.orgresearchgate.net This elevated ring strain makes the molecule more susceptible to reactions that lead to ring-opening. researchgate.netnih.gov

The powerful electron-withdrawing nature of the fluorine substituents also plays a crucial role in determining the lability of the C-C bonds. beilstein-journals.org The fluorine atoms cause a redistribution of the s- and p-character in the bonding orbitals of the cyclopropane ring. rsc.org This electronic perturbation results in a shortening of the proximal C-C bonds (adjacent to the CF2 group) and a significant lengthening and weakening of the distal C-C bond (opposite the CF2 group). rsc.orgrsc.org Consequently, the distal bond is more easily cleaved in most ring-opening reactions. rsc.orgbeilstein-journals.orgresearchgate.net

Table 1: Comparison of Ring Strain Energy

CompoundEstimated Ring Strain Energy (kcal/mol)
Cyclopropane27.1 rsc.orgresearchgate.net
gem-Difluorocyclopropane42.4 rsc.orgresearchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The outcome of ring-opening reactions of this compound can be precisely controlled, yielding specific regio- and stereoisomers. The choice of reagents, catalysts, and reaction conditions dictates which C-C bond is cleaved and the geometry of the resulting product. beilstein-journals.orgnih.gov

The most prevalent transformation pathway for gem-difluorocyclopropanes involves the cleavage of the weakened distal C-C bond. rsc.orgbeilstein-journals.orgresearchgate.net This regioselectivity is a direct consequence of the electronic influence of the fluorine atoms. rsc.org In transition metal-catalyzed processes, a metal complex typically undergoes oxidative addition across the distal C1-C3 bond. rsc.org This is often followed by a β-fluoride elimination step, which generates a π-fluoroallyl-metal intermediate. rsc.orgacs.orgnih.gov Subsequent reaction with a nucleophile predominantly yields linear 2-fluoroallylic products with high stereoselectivity, often favoring the Z-isomer. acs.orgnih.govacs.org Radical-mediated reactions have also been shown to proceed via cleavage of the distal bond. cas.cn

Although less common, cleavage of the proximal C-C bonds (C1-C2 or C2-C3) adjacent to the CF2 group can be achieved under specific conditions. nih.gov The regioselectivity can be switched from distal to proximal cleavage by modifying the reaction system. For instance, the choice of nucleophile can be critical; a gem-difluorocyclopropyl ketone was observed to undergo distal bond cleavage with thiolate nucleophiles but proximal bond cleavage when reacting with methanolic potassium hydroxide. nih.gov Furthermore, the selection of specific ligands in palladium-catalyzed reactions can steer the reaction toward proximal C-C bond activation. rsc.org Certain copper-catalyzed reactions have also been proposed to proceed through the activation of a proximal bond. rsc.org

Catalytic Ring-Opening Reactions

Catalysis, particularly by transition metals, provides the most versatile and efficient means for the ring-opening functionalization of gem-difluorocyclopropanes. rsc.orgrsc.org These methods allow for the formation of a wide array of valuable monofluorinated alkenes from readily available starting materials. rsc.org

A variety of transition metals have been successfully employed to catalyze the ring-opening of the gem-difluorocyclopropane core, each offering unique reactivity and selectivity.

Palladium (Pd): Palladium is the most extensively utilized metal for these transformations. rsc.org Groundbreaking work demonstrated that Pd catalysts can effectively couple ring-opened F2CPs with a broad range of carbon, nitrogen, and oxygen nucleophiles. rsc.orgacs.org The general mechanism involves an initial oxidative addition to the distal C-C bond, followed by β-fluoride elimination to form a Pd(II)-π-fluoroallyl intermediate, which is then trapped by a nucleophile. rsc.orgacs.orgnih.gov This strategy has been refined to achieve high linear selectivity and stereoselectivity in the synthesis of 2-fluoroallylic compounds. chemrxiv.org

Nickel (Ni): Nickel catalysts have been shown to promote the ring-opening hydrodefluorination of F2CPs to form monofluoroalkenes. rsc.orgrsc.org Mechanistic studies suggest these reactions proceed through a radical-based pathway involving Ni(I) and Ni(II) hydride intermediates. rsc.org The process is initiated by a homolytic C-F bond cleavage, which triggers the ring-opening of the cyclopropane. rsc.org

Rhodium (Rh): Rhodium catalysis has enabled novel transformations that are distinct from those of palladium. For example, Rh-catalyzed [3+2] cycloaddition reactions with internal alkenes allow for the construction of gem-difluorinated cyclopentanes while retaining the CF2 group. rsc.org Rhodium catalysts are also effective in promoting enantioselective allylation reactions, affording products with high branched regioselectivity, a result not typically seen with palladium. chemrxiv.org

Cobalt (Co): Cobalt-catalyzed systems have been developed for the fluoroallylation of carbonyl compounds. acs.org This process involves the sequential activation of both a C-C and a C-F bond to generate a nucleophilic fluoroallylcobalt species in situ. This intermediate then adds to aldehydes to furnish fluorinated homoallylic alcohols. acs.org

Table 2: Overview of Transition Metal-Catalyzed Ring-Opening Reactions of gem-Difluorocyclopropanes

Metal CatalystTypical Reaction TypeKey Mechanistic Step(s)Primary Product(s)Reference(s)
Palladium (Pd)Cross-coupling with nucleophilesC-C oxidative addition, β-F eliminationLinear 2-fluoroallylic compounds (amines, ethers, sulfones) rsc.orgacs.orgnih.govacs.org
Nickel (Ni)HydrodefluorinationRadical C-F cleavage, ring-openingMonofluoroalkenes rsc.orgrsc.org
Rhodium (Rh)[3+2] Cycloaddition, Asymmetric allylationOxidative addition, migratory insertiongem-Difluorinated cyclopentanes, Branched fluoroallylated indoles rsc.orgchemrxiv.org
Cobalt (Co)Fluoroallylation of aldehydesSequential C-C and C-F activationFluorinated homoallylic alcohols acs.org
Transition Metal-Catalyzed Processes (e.g., Pd, Ni, Rh, Co)

Non-Catalytic Ring-Opening Reactions

gem-Difluorocyclopropanes can also undergo ring-opening reactions under non-catalytic conditions, typically initiated by thermal energy or radical species.

The introduction of fluorine atoms into a cyclopropane ring weakens the opposing C-C bond, making gem-difluorocyclopropanes susceptible to thermal rearrangements. beilstein-journals.orgnih.gov These reactions are often initiated by the homolytic cleavage of this weakened distal bond. beilstein-journals.org

For instance, at elevated temperatures, 1,1-difluoro-2-methylenecyclopropane undergoes rearrangement, with the equilibrium favoring the ring-opened product. beilstein-journals.orgresearchgate.net The thermal isomerization of substituted derivatives, such as trans-1,2-dichloro-3,3-difluorocyclopropane, has also been observed. beilstein-journals.org The specific products and the position of the equilibrium are dependent on the substitution pattern and the thermodynamic stability of the resulting isomers. beilstein-journals.orgacs.org

The strained ring of gem-difluorocyclopropanes can be cleaved under radical conditions. cas.cn The presence of two fluorine atoms enhances the ring strain, making the cyclopropane ring susceptible to attack by radical species. cas.cn

A well-studied example is the photochemical iodine atom-transfer ring-opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes. beilstein-journals.org This reaction is initiated by a radical initiator like hexabutylditin and proceeds through the formation of a cyclopropylmethyl radical. beilstein-journals.org This radical rapidly undergoes ring-opening to form a more stable homoallyl radical, which is then trapped to yield (E)-difluorohomoallyl iodides. beilstein-journals.org The distal C-C bond of the difluorocyclopropane ring is cleaved in this process. cas.cn

Nucleophilic Ring-Opening (e.g., with alcohols, amines, thiolates)

The strained ring of 1,1-difluorocyclopropane derivatives, including this compound, is susceptible to cleavage by various nucleophiles. These reactions typically lead to the formation of monofluorinated alkenes through a ring-opening process. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

Pioneering work in this area demonstrated that gem-difluorocyclopropanes (gem-F₂CPs) can undergo palladium-catalyzed ring-opening functionalization with a range of carbon and heteroatom nucleophiles. rsc.org This includes amines, alcohols, and carboxylic acids, which yield various monofluorinated alkenes with high linear selectivity. rsc.org The general mechanism for these transformations involves the sequential C-C bond oxidative addition to the metal center, followed by a β-fluoride elimination to generate a fluoroallyl-metal intermediate. This intermediate is then trapped by the nucleophile to afford the final product.

Visible-light-promoted ring-opening functionalization of gem-F₂CPs has also been reported to synthesize α-difluoromethylene ethers. rsc.org In these reactions, a radical cation intermediate is generated and subsequently attacked by an alcohol and molecular oxygen. rsc.org More recently, CO₂-mediated hydroxylation of gem-F₂CPs under palladium catalysis has been achieved using water as the nucleophile, leading to fluorinated cinnamyl alcohols. rsc.org Mechanistic studies suggest that CO₂ enhances the nucleophilicity of water by forming a more reactive transient carbonate intermediate. rsc.org

While the specific reactivity of this compound with thiolates has not been extensively detailed in the provided search results, the general reactivity of gem-difluorocyclopropanes suggests that thiolates would also act as effective nucleophiles for ring-opening reactions, leading to the corresponding fluoroallyl thioethers. The high nucleophilicity of thiolates would likely facilitate the ring-opening process under appropriate conditions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of gem-Difluorocyclopropanes

NucleophileCatalyst/ConditionsProduct TypeReference
AminesPalladium CatalystMonofluoroalkenes rsc.org
AlcoholsPalladium CatalystMonofluoroalkenes rsc.org
Alcohols/O₂Visible Lightα-Difluoromethylene ethers rsc.org
Water/CO₂Palladium CatalystFluorinated Cinnamyl Alcohols rsc.org
Electrophilic Ring-Opening (e.g., with halogens, hypervalent iodine reagents)

Electrophilic attack on the cyclopropane ring of 1,1-difluorocyclopropane derivatives provides another effective pathway for ring-opening and functionalization. Reagents such as halogens and hypervalent iodine compounds have been successfully employed for this purpose.

Molecular iodine (I₂) has been shown to mediate the ring-opening of simple gem-difluorocyclopropanes. rsc.org This method allows for the introduction of not only a hydroxy group but also alkoxy, sulfenyl, and aryl groups at the 1-position of the resulting 2,2-difluoropropane (B1294401) chain, with an iodine atom incorporated at the 3-position. rsc.org This transformation is environmentally friendly and utilizes an easy-to-handle reagent. rsc.org Similarly, ring-opening 1,3-difunctionalization of gem-difluorocyclopropanes has been achieved using potassium bromide in the presence of an oxidant, leading to 3-bromo-2,2-difluoropropanes with various functional groups at the 1-position. researchgate.net The reaction with bromine can also proceed under radical conditions, leading to cleavage of the distal C-C bond of the cyclopropane ring. cas.cn

Hypervalent iodine reagents are also effective for the electrophilic ring-opening of 1,1-disubstituted cyclopropanes. nih.govrsc.org These reactions can lead to 1,3-difluorination or 1,3-oxyfluorination products with high chemo- and regioselectivity under mild conditions. nih.govrsc.org The reaction is believed to proceed via an iodonium-mediated opening of the cyclopropane ring. nih.gov A recent study described the ring-opening 1,3-difluorination of benzylidenecyclopropanes using HF·Py mediated by an in-situ generated electron-poor hypervalent iodine reagent. colab.ws

Table 2: Electrophilic Ring-Opening Reactions of gem-Difluorocyclopropanes

Electrophilic ReagentCo-reagent/ConditionsProduct TypeReference
Iodine (I₂)Various Nucleophiles1-Functionalized-3-iodo-2,2-difluoropropanes rsc.org
Bromine (Br₂)Radical Initiator1,3-Dibromo-2,2-difluoropropanes cas.cn
KBrOxidant (e.g., CAN, K₂S₂O₈)1-Functionalized-3-bromo-2,2-difluoropropanes researchgate.net
Fluoroiodine ReagentSilver Salt (e.g., AgBF₄)1,3-Difluorinated compounds nih.gov
Hypervalent Iodine ReagentHF·Py1,3-Difluorinated compounds colab.ws

Elucidation of Reaction Intermediates (e.g., fluoroallyl cations, diradicals)

The mechanistic pathways of ring-opening reactions of 1,1-difluorocyclopropane derivatives involve various reactive intermediates, including fluoroallyl cations and diradicals. The nature of the intermediate often depends on the reaction conditions (e.g., thermal, photochemical, or catalytic).

Computational studies on the thermal stereomutation of 1,1-difluorocyclopropanes suggest that the process can occur through a C-C bond homolysis to form a diradical intermediate. nih.gov The presence of fluorine atoms stabilizes the resulting 2,2-difluorotrimethylene radicals through conjugation of the radical centers with the σ*-orbital of the C-F bonds. nih.gov This stabilization can be represented by a dipolar resonance structure containing a 2-fluoroallyl cation and a fluoride (B91410) anion. nih.gov Thermal rearrangements of nonfluorinated methylenecyclopropanes are also known to proceed through diradical intermediates via homolytic cleavage of the cyclopropane ring. cas.cn The presence of two fluorine atoms in the cyclopropane ring of 1,1-difluoro-2-methylenecyclopropane is thought to increase the ring strain, potentially facilitating cleavage under radical conditions. cas.cn

Visible-light-promoted ring-opening reactions of aryl gem-difluorocyclopropanes have been shown to proceed through a single-electron oxidation of the cyclopropane ring. rsc.org This oxidation is a critical step that facilitates a fluoride-nucleophilic attack and subsequent C-C bond scission. rsc.org The regioselectivity of this reaction, which leads to the formation of a CF₃ group, is attributed to the cation-stabilizing effect of the gem-difluoro substituents. rsc.org

Reactions Retaining the Cyclopropane Ring

Electrophilic Substitution Reactions on Functionalized 1,1-Difluorocyclopropanes

Currently, there is limited specific information available in the scientific literature regarding electrophilic substitution reactions directly on functionalized this compound where the cyclopropane ring is retained. Most of the reported reactivity of gem-difluorocyclopropanes involves ring-opening reactions due to the inherent ring strain. However, if the this compound moiety is attached to an aromatic ring, standard electrophilic aromatic substitution reactions on the aromatic ring would be expected to occur. The difluorocyclopropyl group would act as a substituent on the aromatic ring, influencing the rate and regioselectivity of the substitution. The strong electron-withdrawing nature of the fluorine atoms would likely make the difluorocyclopropyl group a deactivating, meta-directing substituent in electrophilic aromatic substitutions.

Palladium-Catalyzed Heck Reactions

The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene. wikipedia.org In the context of 1,1-difluorocyclopropane derivatives, it has been shown that the cyclopropane ring can remain intact under certain Heck reaction conditions. A photopromoted palladium-catalyzed Heck reaction of gem-difluorocyclopropyl bromides with styrenes has been developed to produce vinyl gem-difluorinated cyclopropanes under mild conditions. researchgate.net This reaction demonstrates good functional group compatibility and provides the products with a high E/Z ratio, showcasing a method to functionalize the cyclopropane derivative without ring cleavage. researchgate.net

Retro-Diels-Alder Reactions

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a pericyclic reaction that forms a cyclohexene (B86901) ring from a diene and a dienophile. masterorganicchemistry.com The retro-Diels-Alder reaction involves the fragmentation of a cyclohexene-type ring into a diene and a dienophile, typically upon heating. There are no specific examples found in the provided search results of a retro-Diels-Alder reaction involving this compound or its derivatives. For such a reaction to occur, the difluorocyclopropane ring would need to be part of a larger, cyclohexene-like ring system. The stability of the difluorocyclopropane ring under various conditions suggests that it would likely remain intact during a retro-Diels-Alder reaction occurring elsewhere in the molecule, provided the reaction temperature is not high enough to induce other decomposition pathways.

Diels-Alder Cycloaddition Reactions with Difluoro(methylene)cyclopropanes

The Diels-Alder reaction, a cornerstone in the synthesis of cyclic organic compounds, has been explored with difluoro(methylene)cyclopropane derivatives, revealing their utility in constructing complex molecular architectures. cas.cnwikipedia.org These reactions are valued for their ability to form six-membered rings with a high degree of regio- and stereoselectivity. cas.cn The introduction of the difluorocyclopropane moiety into the dienophile can significantly influence the reactivity and selectivity of the cycloaddition due to the strong electron-withdrawing nature of the fluorine atoms. cas.cn

Research has demonstrated that difluoro(methylene)cyclopropanes (F²MCPs) can be readily prepared and subsequently utilized in various chemical transformations, including Diels-Alder reactions. cas.cn These fluorinated analogues exhibit different reactivity compared to their non-fluorinated counterparts. cas.cn The high angular strain and the electronic effects of the fluorine atoms in F²MCPs contribute to their notable chemical reactivity. cas.cn

Studies involving the Diels-Alder reactions of F²MCPs with various dienes have shown that these reactions proceed with high regio- and stereoselectivity. cas.cn For instance, the reaction of difluoro(methylene)cyclopropanes with dienes generally yields the corresponding cycloadducts efficiently. The endo-selectivity often observed in Diels-Alder reactions is a key feature in the synthesis of many natural products. cas.cn

Detailed investigations into these cycloadditions have provided insights into the factors governing their outcomes. The reaction conditions, such as temperature and solvent, can play a role in the efficiency of the cycloaddition. The electronic nature of both the difluoro(methylene)cyclopropane dienophile and the diene partner influences the reaction rate and selectivity. cas.cn

The table below summarizes the results of Diels-Alder cycloaddition reactions between various difluoro(methylene)cyclopropane derivatives and dienes, highlighting the yields and diastereoselectivity of the process.

DieneDienophile (Difluoro(methylene)cyclopropane derivative)ProductYield (%)dr (endo/exo)
Cyclopentadiene1-(2,2-Difluorocyclopropylidene)ethyl acetate2-Acetoxy-2-(2,2-difluorocyclopropyl)bicyclo[2.2.1]hept-5-ene95>99:1
Cyclopentadiene1-(2,2-Difluorocyclopropylidene)propyl acetate2-Acetoxy-2-(2,2-difluorocyclopropyl)-3-methylbicyclo[2.2.1]hept-5-ene96>99:1
Cyclopentadiene1-(2,2-Difluoro-3-phenylcyclopropylidene)ethyl acetate2-Acetoxy-2-(2,2-difluoro-3-phenylcyclopropyl)bicyclo[2.2.1]hept-5-ene94>99:1
Furan1-(2,2-Difluorocyclopropylidene)ethyl acetate2-Acetoxy-2-(2,2-difluorocyclopropyl)-7-oxabicyclo[2.2.1]hept-5-ene85>99:1
2,3-Dimethyl-1,3-butadiene1-(2,2-Difluorocyclopropylidene)ethyl acetate1-Acetoxy-1-(2,2-difluorocyclopropyl)-4,5-dimethylcyclohex-3-ene82-

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1,1-Diethyl-2,2-difluorocyclopropane. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The ethyl groups are expected to display characteristic patterns: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from scalar coupling to each other. The protons on the cyclopropane (B1198618) ring at the C3 position are diastereotopic, meaning they are chemically non-equivalent, and would therefore exhibit distinct chemical shifts. These cyclopropyl (B3062369) protons would appear as complex multiplets due to geminal coupling to each other and vicinal coupling to the two fluorine atoms. The presence of fluorine atoms on the adjacent carbon causes additional splitting of the proton signals, further complicating the spectrum but providing valuable structural information. ox.ac.uk The starting point for most structure determinations is the proton spectrum, which contains a wealth of chemical shift and coupling information. ox.ac.uk

Table 1: Predicted ¹H NMR Data for this compound This table presents expected chemical shifts (δ) and coupling constants (J) based on typical values for similar structural motifs.

Protons Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
-CH₂ (ethyl) 1.5 - 1.9 q (quartet) ³JHH ≈ 7 Hz
-CH₃ (ethyl) 0.9 - 1.2 t (triplet) ³JHH ≈ 7 Hz
-CH₂ (cyclopropyl) 1.0 - 1.6 m (multiplet) ²JHH, ³JHF

The proton-decoupled ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. Due to molecular symmetry, five distinct carbon signals are expected: one for the methyl groups, one for the methylene groups of the ethyl substituents, one for the quaternary C1 carbon, one for the C3 cyclopropyl carbon, and one for the C2 carbon bearing the fluorine atoms. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets. blogspot.com The C2 carbon, being directly bonded to two fluorine atoms, would appear as a triplet due to one-bond C-F coupling (¹JCF). The other carbons in the molecule would also exhibit splitting due to two-bond (²JCF), three-bond (³JCF), and potentially even longer-range C-F couplings, providing definitive evidence of the fluorine atoms' location. magritek.comwestmont.edu The magnitude of these coupling constants is highly dependent on the spatial relationship between the coupled nuclei. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) and C-F coupling constants (J) based on general principles for fluorinated organic compounds.

Carbon Predicted δ (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J) in Hz
-CH₃ 10 - 20 t ⁴JCF
-CH₂ 20 - 30 t ³JCF
C1 30 - 45 t ²JCF
C3 15 - 25 t ²JCF
C2 110 - 125 t ¹JCF ≈ 240-280 Hz

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms. huji.ac.il In this compound, the two fluorine atoms are geminal and diastereotopic. This non-equivalence arises because the adjacent C3 carbon is a stereocenter. Consequently, they are expected to exhibit different chemical shifts and couple to each other, resulting in a pair of doublets, known as an "AB quartet." The large geminal fluorine-fluorine coupling constant (²JFF) is characteristic of such systems. Each part of this AB quartet would be further split into a complex multiplet due to couplings with the cyclopropyl and ethyl protons. Three-bond spin-spin coupling constants between fluorine atoms in cyclopropanes can display unusual behavior. nih.gov The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and characterizing fluorinated compounds. ucsb.edu

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show cross-peaks connecting the methyl and methylene protons of the ethyl groups, and also correlations involving the complex cyclopropyl protons, helping to trace the proton connectivity throughout the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). This would definitively link the proton signals of the ethyl and cyclopropyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY: These through-space correlation experiments provide information on the spatial proximity of nuclei. A HOESY experiment correlating ¹H and ¹⁹F nuclei would reveal which protons are physically close to the fluorine atoms, offering critical insights into the preferred conformation and stereochemistry of the molecule. jeolusa.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. ksu.edu.sauni-siegen.de

IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region. Absorptions for C-H stretching of the alkyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds between identical atoms. ksu.edu.sa It would be effective for observing vibrations of the C-C bonds within the cyclopropane skeleton.

Together, the IR and Raman spectra provide a detailed vibrational fingerprint of this compound, confirming the presence of the key structural components and offering insights into molecular symmetry and conformation. nih.gov

Computational and Theoretical Investigations of 1,1 Difluorocyclopropane Systems

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reactive intermediates that are often difficult or impossible to observe experimentally.

Many reactions of 1,1-difluorocyclopropanes, such as thermal rearrangements and stereomutations, proceed through ring-opening mechanisms. beilstein-journals.orgnih.gov Computational studies have been instrumental in characterizing the transition states for these processes and calculating their associated energy barriers. For example, the cis-trans isomerization of 1,1-difluoro-2,3-dialkylcyclopropanes is understood to proceed via the homolysis of the distal C-C bond to form a diradical intermediate. beilstein-journals.org Theoretical calculations have shown that geminal fluorine substituents significantly lower the activation energies for these isomerizations compared to their non-fluorinated analogs. beilstein-journals.org This is attributed to the weakening of the distal C-C bond and the electronic stabilization of the resulting intermediate. beilstein-journals.org

The elucidation of reaction pathways often hinges on understanding the structure and stability of transient intermediates. For 1,1-difluorocyclopropane systems, several key intermediates have been investigated computationally.

Diradicals: The 2,2-difluorotrimethylene diradical is a key intermediate in the thermal rearrangements of 1,1-difluorocyclopropanes. beilstein-journals.org High-level ab initio calculations by Gety, Hrovat, and Borden predicted that the stereomutation of these cyclopropanes shows a preference for coupled disrotatory motions of the methylene (B1212753) groups. beilstein-journals.orgacs.org A critical finding from these computational studies is the stabilization of the intermediate diradical. This stabilization arises from the conjugation of the radical centers with the σ* antibonding orbital of the C-F bonds. This interaction can be represented by a resonance structure that has the character of a 2-fluoroallyl cation and a fluoride (B91410) anion, which delocalizes the radical electrons and lowers the intermediate's energy. beilstein-journals.org

Cations and Anions: The reaction pathways of 1,1-difluorocyclopropanes can also involve ionic intermediates, particularly in the presence of catalysts or strong nucleophiles/bases. beilstein-journals.orgnih.gov For instance, Lewis acids can facilitate ring-opening by assisting in the departure of a leaving group to form a carbocation intermediate. beilstein-journals.org While less common, carbanionic pathways can also be initiated by strong bases. Computational modeling helps to map the potential energy surfaces for these ionic pathways, predicting their feasibility and regioselectivity.

Conformational Analysis and Stereoelectronic Effects

The introduction of substituents, such as the two ethyl groups in 1,1-diethyl-2,2-difluorocyclopropane, necessitates a conformational analysis to determine the most stable spatial arrangements of the atoms. While specific studies on this molecule are lacking, the principles are well-established. The rotation around the C-C single bonds of the ethyl groups would be analyzed to find the lowest energy conformers, considering steric hindrance between the ethyl groups and the cyclopropane (B1198618) ring.

More fundamentally, the gem-difluoro group exerts powerful stereoelectronic effects that dominate the molecule's properties. beilstein-journals.orgnih.gov

Bond Weakening: The most significant effect is the weakening of the distal C-C bond (the bond opposite the CF₂ group). This effect is estimated to be around 8–10 kcal/mol. beilstein-journals.org This weakening is a primary reason why many reactions of gem-difluorocyclopropanes involve the selective cleavage of this specific bond. beilstein-journals.org

Evaluation of the "Gauche Effect" in Fluorinated Cyclopropanes

Theoretical evaluations of 1,2-difluorocyclopropane have provided valuable insights into these interactions. Density Functional Theory (DFT) calculations have been employed to analyze the conformational isomers of 1,2-difluorocyclopropane. These studies indicate that the cis isomer is more stable than the trans isomer, a preference that can be attributed to a combination of hyperconjugative and steric effects. Natural Bond Orbital (NBO) analysis reveals stabilizing hyperconjugative interactions, such as those between a C-H or C-C bond and an anti-periplanar C-F antibonding orbital (σ → σ*CF), which are analogous to the interactions responsible for the gauche effect in 1,2-difluoroethane. researchgate.net

For a compound such as this compound, while the fluorine atoms are geminal, the orientation of the ethyl groups is subject to these underlying stereoelectronic influences. The rotational barriers and preferred conformations of the ethyl groups will be influenced by the desire to maximize stabilizing hyperconjugative interactions with the highly electronegative fluorine atoms and minimize steric repulsion. Computational studies on related gem-difluorinated systems have shown that the presence of the CF2 group can significantly alter the conformational landscape of adjacent alkyl chains. rsc.org

The conformational preferences in these systems are a delicate balance of several factors, including:

Hyperconjugation: Stabilizing interactions between bonding and antibonding orbitals.

Steric Repulsion: Unfavorable interactions between bulky groups.

Electrostatic Interactions: Repulsive or attractive forces between polarized bonds.

Table 1: Key Stereoelectronic Interactions in Fluorinated Cyclopropanes
Interaction TypeDescriptionImpact on Stability
σ → σ* HyperconjugationDonation of electron density from a C-H or C-C bonding orbital to an anti-periplanar C-F antibonding orbital.Stabilizing
nF → σ*CF Anomeric-like EffectDonation of a fluorine lone pair into an adjacent C-F antibonding orbital in gem-difluoro systems.Significant Stabilization
Steric (Pauli) RepulsionRepulsive interactions between electron clouds of nearby atoms or groups.Destabilizing
Dipole-Dipole InteractionsElectrostatic interactions between polar C-F bonds.Can be stabilizing or destabilizing depending on orientation.

Computational Studies on Stereomutation Processes

The thermal stereomutation of cyclopropanes involves the cleavage of a carbon-carbon bond to form a diradical intermediate, which can then reclose to form either the original stereoisomer or its epimer. The presence of gem-difluoro substituents significantly influences the energetics and stereochemical outcome of this process.

Computational studies, particularly ab initio calculations, have been instrumental in elucidating the mechanistic pathways of stereomutation in 1,1-difluorocyclopropane systems. These studies have predicted a substantial preference for a coupled disrotatory motion of the methylene groups during the ring-opening and closure process. acs.org

An experimental and theoretical study on a closely related compound, 1,1-difluoro-2-ethyl-3-methylcyclopropane, has provided strong evidence to support these theoretical predictions. The stereomutation of this compound was investigated, and the results were consistent with a mechanism involving a disrotatory ring opening to a diradical intermediate, followed by a disrotatory ring closure. acs.orgcapes.gov.br

Further computational investigations into the stereomutation of gem-difluorocyclopropanes have explored the nature of the transition states and intermediates. DFT studies on the racemization of optically active silyl-substituted gem-difluorocyclopropanes suggested that an alternative isomerization pathway, proceeding through an anionic intermediate, could be operative under certain conditions. researchgate.net However, for thermal, uncatalyzed stereomutation, the diradical pathway is generally considered to be dominant.

The key findings from computational studies on the stereomutation of gem-difluorocyclopropanes can be summarized as follows:

The reaction proceeds through a 1,3-diradical intermediate.

The ring-opening and ring-closing steps exhibit a preference for a disrotatory stereochemical course.

The activation energies for these processes are influenced by the substituents on the cyclopropane ring.

Table 2: Calculated Parameters for Stereomutation of Substituted 1,1-Difluorocyclopropanes (Illustrative)
SubstituentsComputational MethodActivation Energy (kcal/mol)Predicted Stereochemical Preference
H, HAb initio~60Disrotatory
Ethyl, MethylDFT (B3LYP)Not explicitly calculated, but consistent with disrotatory pathwayDisrotatory
Silyl, Aryl (anionic)DFT (B3LYP)Lowered barrier via anionic pathwayRacemization

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for structure elucidation and for understanding the electronic environment of nuclei within a molecule. For fluorinated compounds like this compound, Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

The prediction of 19F and 13C NMR parameters is particularly important for characterizing fluorinated cyclopropanes. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate nuclear magnetic shielding tensors, from which chemical shifts can be derived. The accuracy of these predictions is dependent on the choice of the DFT functional and the basis set.

Several studies have benchmarked various DFT functionals and basis sets for the accurate prediction of NMR chemical shifts in fluorinated organic molecules. nih.gov For instance, functionals such as B3LYP, WP04, and ωB97X-D, paired with appropriate basis sets like 6-311++G(2d,p) or def2-SVP, have been shown to provide reliable predictions when combined with a polarizable continuum model (PCM) to account for solvent effects. nih.gov

The calculation of spin-spin coupling constants, particularly nJCF and nJFF, provides further structural information. These calculations are more computationally demanding than chemical shift predictions but can offer crucial insights into bonding and stereochemistry.

For this compound, DFT calculations could predict:

The 13C chemical shifts of the cyclopropyl (B3062369) carbons, which are significantly influenced by the attached fluorine and ethyl groups.

The one-bond (1JCF), two-bond (2JCF), and three-bond (3JCF) carbon-fluorine coupling constants.

Proton (1H) chemical shifts and various proton-proton and proton-fluorine coupling constants.

Table 3: Typical Computational Protocol for NMR Parameter Prediction
ParameterComputational StepCommonly Used Methods
Geometry OptimizationFinding the minimum energy conformation(s) of the molecule.DFT (e.g., B3LYP-D3/6-311G(d,p)) with a solvent model (e.g., PCM).
NMR Chemical Shift CalculationCalculating the nuclear magnetic shielding tensors.GIAO-DFT (e.g., WP04/6-311++G(2d,p) for 1H, ωB97X-D/def2-SVP for 13C) with a solvent model.
NMR Coupling Constant CalculationCalculating the Fermi-contact, spin-dipole, and paramagnetic spin-orbit contributions to the total coupling.DFT with specialized basis sets.
Data ProcessingConverting calculated shielding tensors to chemical shifts using a reference standard and performing Boltzmann averaging for multiple conformers.Linear regression scaling or referencing to a calculated standard (e.g., TMS).

Synthetic Utility and Applications As Advanced Building Blocks

The strained three-membered ring of 1,1-diethyl-2,2-difluorocyclopropane, combined with the presence of two electron-withdrawing fluorine atoms, imparts unique chemical reactivity to the molecule. This has rendered the broader class of 1,1-difluorocyclopropanes highly valuable as versatile and advanced building blocks in modern organic synthesis. Their ability to undergo controlled ring-opening and rearrangement reactions provides access to a wide array of complex fluorinated molecules that are otherwise challenging to prepare.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The chemistry of gem-difluorocyclopropanes, including structures like 1,1-diethyl-2,2-difluorocyclopropane, has been primarily defined by the development of sophisticated synthetic methods and innovative ring-opening transformations. The principal achievement in synthesis has been the refinement of [2+1] cycloaddition reactions, where a difluorocarbene equivalent reacts with an alkene. researchgate.net A variety of reagents and methods have been established to generate difluorocarbene, each with specific advantages, allowing for the construction of the F2CP core from a wide range of olefin precursors.

Key achievements in the synthesis of F2CPs are summarized in the table below:

Precursor/Method Typical Conditions Advantages/Notes
Sodium Chlorodifluoroacetate (ClCF2COONa) High temperature (e.g., in diglyme) A classic, reliable method, though harsh conditions can limit substrate scope. beilstein-journals.orgresearchgate.net
Ruppert-Prakash Reagent (TMSCF3) Catalytic NaI Milder conditions, suitable for functionalized substrates. researchgate.net
Hexafluoropropylene Oxide (HFPO) High temperature (>170 °C) Effective for simple alkenes, but requires high temperatures. beilstein-journals.org

Once formed, the true synthetic utility of F2CPs is realized through their ring-opening reactions. The high ring strain and the presence of the fluorine atoms make these compounds susceptible to selective C–C bond cleavage. nih.gov Transition metal catalysis, particularly with palladium, has been a cornerstone of this field. rsc.orgresearchgate.net A major achievement is the ability to control the regioselectivity of these reactions to produce either linear or branched monofluoroalkene products, often by tuning the catalyst's ligand system. researchgate.net These transformations have established F2CPs as versatile fluoroallylic synthons, providing access to complex fluorinated molecules that are of high interest in medicinal chemistry and materials science. rsc.orgresearchgate.net

Identification of Remaining Synthetic Challenges and Underexplored Reactivity Modes

Despite significant progress, several challenges persist in the chemistry of this compound and its analogs. One of the most formidable challenges is achieving high enantioselectivity in both the synthesis and transformation of these compounds. rsc.org While methods for asymmetric transfer hydrogenation of related gem-difluorocyclopropenyl esters have been developed, general and highly enantioselective catalytic methods for creating and functionalizing chiral F2CPs are still in high demand. nih.gov

Key Remaining Challenges:

Enantioselectivity: The development of robust catalytic asymmetric methods for both the formation of the difluorocyclopropane ring and its subsequent ring-opening functionalization remains a primary goal. rsc.org

Substrate Scope: While modern methods have expanded the range of accessible F2CPs, the efficient cyclopropanation of highly electron-deficient or sterically hindered alkenes can still be problematic. acs.org Similarly, some ring-opening reactions are not suitable for alkyl-substituted F2CPs, highlighting the need for more general catalytic systems. rsc.org

Selective C–F Bond Activation: Most transformations involve cleavage of a C–C bond with retention of one or both fluorine atoms. rsc.org Methods that can selectively activate and functionalize the C–F bonds, particularly in a double functionalization, are less developed and represent a significant area for exploration.

Novel Reactivity: The reactivity of F2CPs is dominated by transition metal-catalyzed ring-openings. Underexplored areas include photoredox-catalyzed reactions that proceed through different mechanisms and could unlock new transformations, as well as cycloaddition reactions where the F2CP acts as a dienophile or dipolarophile. researchgate.netresearchgate.net

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